6-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)nicotinaldehyde
Overview
Description
6-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)nicotinaldehyde is a complex organic compound that features a pyridine ring substituted with an aldehyde group and an ethoxy group linked to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)nicotinaldehyde typically involves multiple steps. One common approach starts with the preparation of the oxazole ring, which can be synthesized through the cyclodehydration of 2-amino-1-phenylethanone with acetic anhydride. The resulting oxazole derivative is then subjected to alkylation with 2-bromoethanol to introduce the ethoxy group. Finally, the pyridine ring is introduced through a condensation reaction with 3-pyridinecarboxaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridine-3-carboxylic acid.
Reduction: 6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)nicotinaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)nicotinaldehyde is not fully understood but is believed to involve interactions with specific molecular targets. The oxazole ring may interact with enzymes or receptors, leading to modulation of biological pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid: Similar structure but with an acetic acid group instead of the pyridine-3-carbaldehyde.
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: Contains a sulfonamide group and is used as an antimicrobial agent.
Uniqueness
6-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)nicotinaldehyde is unique due to the combination of the oxazole and pyridine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
157169-61-4 |
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Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C18H16N2O3/c1-13-16(20-18(23-13)15-5-3-2-4-6-15)9-10-22-17-8-7-14(12-21)11-19-17/h2-8,11-12H,9-10H2,1H3 |
InChI Key |
HDRBHTIDMNBGIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=NC=C(C=C3)C=O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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